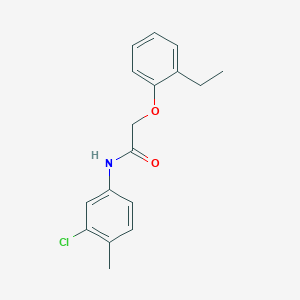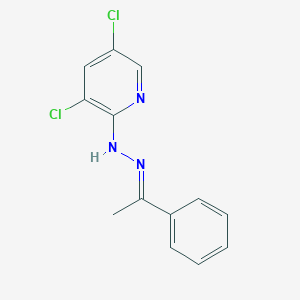![molecular formula C20H16N2OS B5552829 N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenothiazine derivatives, including those similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, often involves the amination of anilines with phenothiazines. A notable method is the para-selective amination of anilines with phenothiazines, which proceeds electrochemically at room temperature without the need for metals or oxidizing agents, demonstrating excellent functional group tolerance and a broad substrate scope (Wu et al., 2019). Additionally, the synthesis of phenothiazine derivatives through the thioarylation of anilines using dual catalysis represents another critical step towards synthesizing complex phenothiazine compounds, providing a pathway to create various phenothiazine-based molecules including those with aniline functionalities (Dodds et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline can be characterized using various spectroscopic techniques. For instance, spectroscopic (FT–IR and UV–Vis) and theoretical (HF and DFT) investigations provide insights into the crystal structure, molecular geometry, and electronic absorption spectra, revealing detailed information about the molecular architecture and electronic properties of these compounds (Ceylan et al., 2016).
Chemical Reactions and Properties
Phenothiazine derivatives undergo various chemical reactions, including oxidative amination, which is central to their synthesis. These reactions are influenced by the phenothiazine and aniline components' electronic and structural characteristics, allowing for the production of a wide range of functionalized molecules (Wainwright et al., 1999).
Physical Properties Analysis
The physical properties of N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline derivatives, including solubility, melting points, and crystallinity, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and photochemical behavior, of phenothiazine derivatives are significantly influenced by their unique molecular structure. For example, the synthesis and characterisation of phenothiazines for potential use in photochemotherapy highlight the photochemical and photophysical properties of these compounds, which are essential for their application in medical and material sciences (Vijayakumar et al., 2021).
Aplicaciones Científicas De Investigación
Photochemotherapy Applications
A study by Wainwright et al. (1999) explored phenothiazines, including derivatives similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, for potential use in photochemotherapy. The research involved the synthesis and characterization of phenothiazines through oxidative amination, revealing their properties and efficiency in singlet oxygen generation, which is a critical aspect of photochemotherapy. These derivatives exhibited greater lipophilicities than the standard photosensitizer methylene blue, suggesting their potential in more targeted photochemotherapy applications Wainwright, M., Grice, N. J., & Pye, L. E. C. (1999).
Electrochemical Synthesis
Yan-Chen Wu et al. (2019) reported on a metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazines, producing functionalized 10-aryl-10H-phenothiazines. This electrochemical method offers a sustainable and efficient approach to synthesizing compounds like N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, expanding the toolkit for developing novel phenothiazine derivatives with broad applicability in scientific research Wu, Y.-C., Jiang, S.-S., Song, R.-J., & Li, J.-H. (2019).
Biological Activities
Mitchell (2006) provided a comprehensive review on phenothiazine, the core molecule of N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, highlighting its insecticidal, antifungal, antibacterial, and anthelmintic properties. This review emphasizes the diverse biological activities associated with phenothiazine and its derivatives, suggesting potential research applications in developing new antimicrobial agents Mitchell, S. (2006).
Antimicrobial and Antifungal Activities
Habib et al. (2012) conducted research on novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline, revealing significant antimicrobial activity. Although not directly mentioning N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, this study underscores the potential of structurally related compounds in antimicrobial and antifungal research, suggesting avenues for further investigation into similar phenothiazine derivatives Habib, O. M., Hassan, H. M., & El‐Mekabaty, A. (2012).
Direcciones Futuras
The future directions for research on “N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by phenothiazine derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Propiedades
IUPAC Name |
2-anilino-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRUCBNZRNSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-(phenylamino)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)
![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)
![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)


![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5552804.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B5552839.png)